2-(2-Methylbut-2-en-1-yl)phenol
Description
Properties
CAS No. |
27920-17-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-3-9(2)8-10-6-4-5-7-11(10)12/h3-7,12H,8H2,1-2H3 |
InChI Key |
CETMORGUONDRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with 2-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the 2-methylbut-2-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(2-Methylbut-2-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity.
Pathways Involved: The compound may modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Acetates vs. Phenols
The substitution of the hydroxyl group in 2-(2-Methylbut-2-en-1-yl)phenol with an acetyl group yields 2-methylbut-2-en-1-yl acetate (C13), a compound detected in apple volatiles. Key differences include:
The acetate derivative’s volatility and lipophilicity make it suitable for flavor applications, whereas the phenolic analog may prioritize stability and bioactive properties.
Substituent Effects: Alkenyl vs. Alkyl Groups
Replacing the 2-methylbut-2-en-1-yl group with saturated or simpler substituents alters physical and chemical behavior:
Example 1: 2-(1-Methylethyl)phenol (Isopropylphenol)
- Structure: Phenol with isopropyl (–CH(CH₃)₂) substituent.
- Safety data indicate stringent handling requirements for skin/eye contact .
Example 2: 2-(3-Methylbut-2-en-1-yl)cyclopentan-1-one
- Structure: Cyclopentanone with a similar alkenyl substituent.
- Properties: The ketone group increases electrophilicity, while the cyclopentanone ring reduces aromatic conjugation effects seen in the phenolic compound .
Aromatic vs. Heterocyclic Systems
Pyrazole derivatives with phenolic groups, such as 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, demonstrate how heterocyclic systems enhance thermal stability and biological activity. The nitro and pyrazole groups in this compound enable applications in high-performance polymers and receptor antagonism, contrasting with the simpler alkenyl-phenol structure of the target compound .
Q & A
Q. What are the common synthetic routes for 2-(2-Methylbut-2-en-1-yl)phenol, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of phenol with 2-methylbut-2-en-1-yl halides or through Claisen rearrangement of allyl phenyl ether precursors. Key analytical techniques include:
Q. How can researchers optimize the yield of this compound in alkylation reactions?
- Methodological Answer : Optimization involves:
- Catalyst selection (e.g., Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts).
- Solvent polarity adjustments (e.g., dichloromethane vs. toluene) to stabilize intermediates.
- Temperature control (0–25°C) to minimize side reactions. Reaction progress is monitored via GC-MS or HPLC , with purification by column chromatography .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects, including HOMO-LUMO gaps and Fukui indices, to predict regioselectivity. Studies on analogous prenylated phenols reveal enhanced para-substitution due to resonance stabilization of the intermediate carbocation .
Q. How do intermolecular interactions influence the crystal packing of this compound, and what challenges arise in its X-ray structure determination?
- Methodological Answer : The prenyl group introduces steric hindrance, leading to disordered crystal packing. Challenges include:
Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected molecular ion peaks) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
